molecular formula C21H22N6O3S B10903750 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-(2,4-dihydroxybenzylidene)acetohydrazide

Cat. No.: B10903750
M. Wt: 438.5 g/mol
InChI Key: BWYOVQFSHQJYFQ-FSJBWODESA-N
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Description

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide typically involves multiple stepsThe final step involves the condensation of the triazole derivative with 2,4-dihydroxybenzylideneacetohydrazide under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted triazole compounds. These products can be further utilized in different applications depending on their chemical properties .

Scientific Research Applications

2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and affecting various biochemical pathways. The triazole ring and the hydrazide moiety play crucial roles in these interactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[4-allyl-5-(anilinomethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-(2,4-dihydroxybenzylidene)acetohydrazide apart from similar compounds is its unique combination of functional groups. The presence of both the triazole ring and the hydrazide moiety provides a versatile platform for various chemical modifications and biological interactions. This versatility makes it a valuable compound for research and development in multiple fields.

Properties

Molecular Formula

C21H22N6O3S

Molecular Weight

438.5 g/mol

IUPAC Name

2-[[5-(anilinomethyl)-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(2,4-dihydroxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22N6O3S/c1-2-10-27-19(13-22-16-6-4-3-5-7-16)24-26-21(27)31-14-20(30)25-23-12-15-8-9-17(28)11-18(15)29/h2-9,11-12,22,28-29H,1,10,13-14H2,(H,25,30)/b23-12+

InChI Key

BWYOVQFSHQJYFQ-FSJBWODESA-N

Isomeric SMILES

C=CCN1C(=NN=C1SCC(=O)N/N=C/C2=C(C=C(C=C2)O)O)CNC3=CC=CC=C3

Canonical SMILES

C=CCN1C(=NN=C1SCC(=O)NN=CC2=C(C=C(C=C2)O)O)CNC3=CC=CC=C3

Origin of Product

United States

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